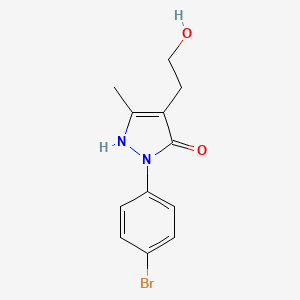

2-(4-溴苯基)-4-(2-羟乙基)-5-甲基-1,2-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

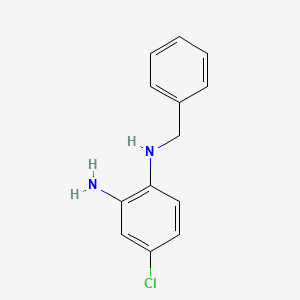

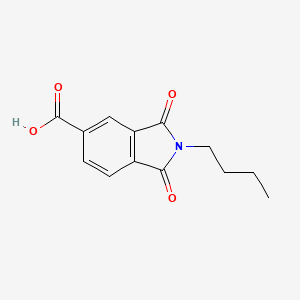

The compound "2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrazolone cores have been investigated for their molecular structures, vibrational frequencies, and potential biological activities.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multicomponent reactions, as seen in the synthesis of related compounds. For example, a one-pot, four-component reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility and efficiency of such synthetic approaches . Similarly, the electrochemically induced multicomponent transformation was employed to synthesize an isoxazolone derivative with a bromophenyl group .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone core, which can be substituted with various functional groups. The molecular structure and vibrational frequencies of these compounds have been investigated using computational methods and compared with experimental data, such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecules.

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a bromophenyl group can facilitate halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions . The reactivity of these compounds can be further modified by substituents, such as methoxy or hydroxymethyl groups, which can be involved in cyclization reactions to form condensed systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's electron distribution, as indicated by HOMO-LUMO analysis, which is used to determine charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charge, which are important for understanding the molecule's reactivity and interactions with other molecules . Additionally, the first hyperpolarizability of these compounds suggests their potential role in nonlinear optics .

科学研究应用

合成和化学性质

化合物2-(4-溴苯基)-4-(2-羟乙基)-5-甲基-1,2-二氢-3H-吡唑-3-酮是一类在各个领域广泛使用的化学物质家族的一部分,包括药物化学。吡唑衍生物,特别是像上述化合物这样带有甲基取代基的化合物,因其广泛的生物活性而被认可。合成这类化合物涉及技术,如缩合后的环化或多组分反应(MCRs),以在不同条件下获得这些杂环。在这些合成中,磷氯化氧、二甲基甲酰胺、乙酰胺和肼的使用是常见的。这些策略扩展了杂环系统的类别,为设计更活性的生物制剂提供了宝贵信息(Dar & Shamsuzzaman, 2015)。

生物和药用相关性

基于吡唑的化合物,包括2-(4-溴苯基)-4-(2-羟乙基)-5-甲基-1,2-二氢-3H-吡唑-3-酮,在药物化学中具有重要作用,因其药效团的性质。它们展示了广泛的生物活性,如抗癌、镇痛、抗炎、抗菌、抗病毒、抗抽搐、抗组胺、抗HIV等性质。它们在药物化学中的广泛应用作为生物活性分子,使得对其合成和性质的研究对于药物开发和治疗应用至关重要(Dar & Shamsuzzaman, 2015)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMVCZMODFDTQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

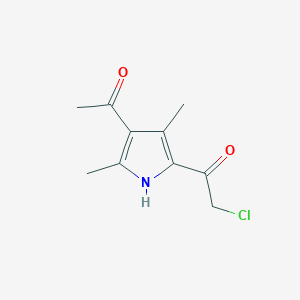

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

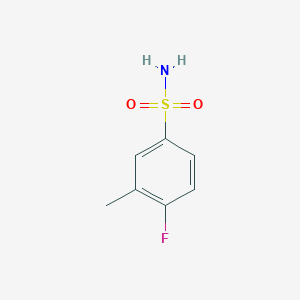

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

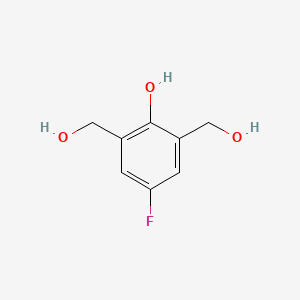

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)